molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6

2-Methyl-4-(4-nitrobenzoyl)pyridine

Cat. No. B1392271
CAS RN: 1187165-15-6
M. Wt: 242.23 g/mol
InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(4-nitrobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group at the 2-position and a 4-nitrobenzoyl group at the 4-position.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Reactions : Treatment of electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride leads to the formation of 2-functionalized products, including 2-Methyl-4-(4-nitrobenzoyl)pyridine. This process is applicable to various nitrogen-containing heterocycles like quinolines and pyrazines (Frei et al., 2018).

Polymer Synthesis

  • Polyimides Synthesis : Novel polyimides with pyridine moieties in the main chain can be synthesized using pyridine-containing aromatic dianhydride monomers, derived from processes involving 4-nitrobenzoyl chloride, a component related to this compound (Wang et al., 2006).

Molecular Complexation

  • Nonlinear Optics : The molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, which is structurally similar to this compound, shows quadratic nonlinear optical behavior. This indicates potential applications in materials science (Muthuraman et al., 2001).

Crystal Structure Analysis

  • X-Ray Diffraction Studies : The crystal structure of related compounds like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, which shares structural similarities with this compound, has been determined using powder diffraction techniques. Such studies are crucial in understanding the molecular geometry and interactions within similar compounds (Rybakov et al., 2001).

Luminescent Properties

  • Luminescence Studies : Compounds structurally similar to this compound, such as certain hydrazo-compounds and lanthanide nitrato complexes, exhibit specific luminescent properties. These properties are relevant in the development of new materials for optical applications (Michalski et al., 2016); (Petoud et al., 1997).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . It’s important to handle “2-Methyl-4-(4-nitrobenzoyl)pyridine” with appropriate safety measures.

properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUYRFUEJGAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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